“4-Chloro-3-(trifluoromethyl)benzoyl chloride” is a chemical compound with the linear formula CF3C6H4COCl . It has a molecular weight of 208.56 .
This compound undergoes a microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .
The molecular structure of “4-Chloro-3-(trifluoromethyl)benzoyl chloride” can be represented by the SMILES string FC(F)(F)c1ccc(cc1)C(Cl)=O
.
“4-Chloro-3-(trifluoromethyl)benzoyl chloride” undergoes a microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .
This compound is a liquid at room temperature . It has a refractive index of 1.476 (lit.) and a density of 1.404 g/mL at 25 °C (lit.) . The boiling point is 188-190 °C (lit.) .
The primary method for synthesizing 4-Chloro-3-(trifluoromethyl)benzoyl chloride involves the chlorination of 4-chloro-3-(trifluoromethyl)benzoic acid. The chlorination is commonly performed using thionyl chloride (SOCl) or oxalyl chloride as chlorinating agents. The reaction is typically conducted under reflux conditions, which helps facilitate the conversion of the carboxylic acid to the corresponding acyl chloride. The general procedure includes:
In industrial settings, this synthesis can be scaled up using automated reactors and continuous flow systems to enhance yield and purity while minimizing by-products. Reaction conditions are optimized for efficiency and safety.
The molecular structure of 4-Chloro-3-(trifluoromethyl)benzoyl chloride features a benzene ring with two substituents: a chlorine atom and a trifluoromethyl group. The trifluoromethyl group significantly influences the compound's electronic properties and reactivity.
The presence of both electron-withdrawing groups (the chlorine and trifluoromethyl groups) enhances its electrophilicity, making it reactive towards nucleophiles in various chemical reactions .
4-Chloro-3-(trifluoromethyl)benzoyl chloride participates in several important chemical reactions:
The mechanism of action for 4-Chloro-3-(trifluoromethyl)benzoyl chloride primarily involves its role as an electrophile in nucleophilic substitution reactions. The chlorine atom serves as a leaving group, allowing nucleophiles to attack the carbon atom bonded to it.
This mechanism underlies its utility in synthesizing various organic compounds, particularly pharmaceuticals.
4-Chloro-3-(trifluoromethyl)benzoyl chloride finds extensive applications across various fields:
Its versatility makes it an essential compound in both academic research and industrial applications .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2